molecular formula C6H7ClO3 B2935840 Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone CAS No. 2174001-17-1

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone

Cat. No.: B2935840
CAS No.: 2174001-17-1
M. Wt: 162.57
InChI Key: SDKKABOPJFCRFP-UHFFFAOYSA-N
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Description

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is a synthetic organic compound characterized by a methanone core substituted with a propargyloxy-ethoxy chain and a chlorine atom. Its structure features a terminal alkyne (propargyl) group, an ether linkage, and a chloro substituent, making it a versatile intermediate in organic synthesis. The compound is synthesized via a nucleophilic substitution reaction under inert conditions (argon atmosphere) using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with propargyl bromide and 2-(2-(2-chloro)ethoxy)ethanol. Purification is achieved through silica gel column chromatography, and structural confirmation is performed via $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and high-resolution mass spectrometry (HRMS) .

Properties

IUPAC Name

2-prop-2-ynoxyethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-2-3-9-4-5-10-6(7)8/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKKABOPJFCRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone typically involves the reaction of chloroacetyl chloride with 2-(prop-2-yn-1-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution under mild conditions. Key findings include:

Reaction with Amines

  • Primary/Secondary Amines : Reacts with amines (e.g., aniline derivatives) in polar aprotic solvents (e.g., MeCN, DMF) to form carbamate derivatives. Triethylamine (TEA) or K₂CO₃ is typically used to neutralize HCl byproducts .
    Example:

    C6H7ClO3+RNH2TEA MeCNC6H7O3NHR+HCl\text{C}_6\text{H}_7\text{ClO}_3+\text{RNH}_2\xrightarrow{\text{TEA MeCN}}\text{C}_6\text{H}_7\text{O}_3\text{NHR}+\text{HCl}

    Yields range from 70–85% depending on steric hindrance .

Reaction with Alcohols/Phenols

  • In acetone or THF with K₂CO₃, the chloro group is replaced by alkoxy or aryloxy groups. Propargyl bromide has been used analogously in similar systems to form ether linkages .

Acylation and Cross-Coupling

The compound serves as an acylating agent in multistep syntheses:

SuFEx Chemistry

  • Participates in sulfur(VI) fluoride exchange (SuFEx) reactions with phenols to generate triflates, a key step in synthesizing sulfonimidoyl fluorides .

Bioconjugation

  • Used to install alkyne handles for subsequent "click" reactions with azide-functionalized molecules (e.g., fluorescent tags, polymers) .
    Example:

    C6H7ClO3+N3 RCu I triazole linked product\text{C}_6\text{H}_7\text{ClO}_3+\text{N}_3\text{ R}\xrightarrow{\text{Cu I }}\text{triazole linked product}

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key Reference
Amine substitutionTEA, MeCN, 0°C, 0.5 hr70–85
Phenol etherificationK₂CO₃, acetone, reflux, 5 hr74–85
Bis-chloroacetylationDIPEA, DMF, RT, 48 hr8.8
SuFEx triflate formationKHF₂, MeCN/H₂O, 18 hr>99

Stability and Handling

  • Hydrolyzes slowly in aqueous media (half-life: ~24 hr in serum) .

  • Store under inert atmosphere (-20°C) to prevent decomposition .

Scientific Research Applications

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is an organic compound that has a chloro group, an ethoxy group, and a prop-2-yn-1-yloxy substituent. It has a molecular formula of C6H7ClO3C_6H_7ClO_3 and a molecular weight of approximately 188.61 g/mol. Due to its functional groups, this compound may be used in chemistry and biology.

Scientific Research Applications
Compounds with similar structures to this compound have been researched for their potential as enzyme inhibitors and in other therapeutic applications. The prop-2-yn-1-yloxy group may improve its interaction with biological targets, potentially modulating specific pathways or enzyme activities.

The applications of similar compounds can be seen in:

  • Enzyme Inhibition Compounds with comparable structures have demonstrated promise as enzyme inhibitors, indicating this compound's potential in modulating enzyme activity for therapeutic purposes.
  • Therapeutic Applications Research into structurally related compounds reveals potential uses in various therapeutic areas, suggesting that this compound could be explored for its medicinal properties.
  • Interaction with Biological Targets The presence of the prop-2-yn-1-yloxy group in this compound may enhance its interaction with biological targets, potentially leading to the modulation of specific pathways or enzyme activities.
  • Radiosynthesis 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is utilized in radiosynthesis .
  • Synthesis of Fluorescent Chemosensors 2-Hydroxy-1-naphthaldehyde is used as a functionalized fluorescent backbone in the synthesis of fluorescent chemosensors .
  • Drug carriers Reduction-responsive polymersomes could be used as drug carriers with very long circulation profiles and slow release kinetics .

Mechanism of Action

The mechanism of action of Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in oxidation and reduction reactions. The prop-2-yn-1-yloxy group can undergo oxidative transformations, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone with structurally related compounds, emphasizing differences in substituents, molecular weight, physical properties, and synthetic applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Synthetic Method Applications/Reactivity
This compound C$6$H$7$ClO$_3$ 162.57 Propargyloxy-ethoxy, Cl Solid NaH/THF nucleophilic substitution Click chemistry, polymer synthesis
1-[2-(2-Chloroethoxy)-phenyl]-2-methoxymethoxy-ethanone (2.7c) C${12}$H${15}$ClO$_4$ 258.70 2-Chloroethoxy, methoxymethoxy Colorless oil Hydroxyl ketone alkylation Intermediate for heterocycles
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7) C$9$H$9$ClO$_3$ 200.62 Hydroxy, hydroxymethyl, Cl Solid (mp 97–98°C) Friedel-Crafts acylation Pharmaceuticals, antioxidants
2-Chloro-1-(2-hydroxy-6-methylphenyl)ethanone (CAS 73331-41-6) C$9$H$9$ClO$_2$ 184.62 Hydroxy, methyl, Cl Solid Method referenced in literature Agrochemical precursors
2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone C${14}$H${15}$ClNO$_2$ 264.73 Indole, methoxyethyl, Cl Solid Not specified Anticancer agents, kinase inhibitors
1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone C${29}$H${21}$Cl$2$N$2$O$_2$ 505.40 Quinoline, phenyl, Cl Solid Ag$2$SO$4$-mediated coupling Antimicrobial agents
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone (CAS 1260813-10-2) C$8$H$8$ClNO$_2$ 185.61 Pyridine, methoxy, Cl Solid Not specified Ligands for metal complexes

Key Findings :

Structural Variations: this compound is distinguished by its propargyl group, enabling click chemistry applications, whereas compounds like CAS 73331-41-6 and CAS 50317-52-7 feature hydroxyl groups suitable for esterification or glycosylation . Heterocyclic derivatives (e.g., indole in , quinoline in ) exhibit enhanced aromaticity and electronic diversity, influencing their biological activity and solubility.

Molecular Weight and Physical State: The target compound has a lower molecular weight (162.57) compared to bulkier analogs like the quinoline derivative (505.40), affecting volatility and crystallization behavior . Physical states range from oils (e.g., 2.7c ) to solids, with melting points influenced by substituent polarity (e.g., hydroxy groups elevate melting points in CAS 50317-52-7 ).

Synthetic Methods: NaH/THF-mediated reactions are common for ether linkages , while Friedel-Crafts acylation is employed for aryl ketones . Ag$2$SO$4$ facilitates coupling in quinoline derivatives .

Applications: Propargyl-containing compounds are pivotal in polymer science and bioconjugation , while heterocyclic derivatives (indole, quinoline) dominate pharmaceutical research .

Biological Activity

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H9_{9}ClO3_3 and a molecular weight of approximately 188.61 g/mol. The compound features a chloro group, an ethoxy group, and a prop-2-yn-1-yloxy substituent, which are known to influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor and its applications in pharmacology. Compounds with similar structures have been studied for their ability to modulate various biological pathways. Below are key areas of research regarding its biological activity:

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Compounds with similar functional groups have shown promise in inhibiting specific enzymes involved in disease processes. For instance, studies on related compounds have demonstrated significant inhibition of PARK7 enzymatic activity with IC50 values in the low nanomolar range . This suggests that this compound could exhibit similar inhibitory effects.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies often focus on:

  • Binding Affinity : Assessing how well the compound binds to target proteins.
  • Cellular Uptake : Evaluating how effectively the compound enters cells and reaches its targets.

Preliminary data suggest that the presence of the prop-2-yn-1-yloxy group may enhance binding interactions with specific enzymes or receptors, potentially leading to modulation of their activities.

Case Studies

Several studies have explored the biological effects of compounds structurally similar to this compound. Here are notable findings:

  • Neuroprotective Effects : A study evaluated compounds containing similar moieties for neuroprotective properties against oxidative stress in neuronal cell lines (SH-SY5Y). These compounds showed significant protection against H2_2O2_2-induced toxicity, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Research has indicated that derivatives with similar structures exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Such findings highlight the potential for developing new antimicrobial agents based on this scaffold .
  • Antioxidant Activity : Compounds analogous to this compound have been assessed for their antioxidant capabilities. These studies revealed that certain derivatives can significantly reduce reactive oxygen species (ROS), contributing to their protective effects against cellular damage .

Summary of Biological Activities

Activity Type Description Study Reference
Enzyme InhibitionPotential inhibition of PARK7 and other enzymes with low nanomolar IC50 values
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Antimicrobial ActivitySignificant activity against various bacterial strains
Antioxidant ActivityReduction of ROS and cellular protection

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